5-(2-(7-isopropyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazono)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione
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Description
5-(2-(7-isopropyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazono)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione is a useful research compound. Its molecular formula is C15H18N8O5 and its molecular weight is 390.36. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Tandem Reactions and Biological Activity : Novel heterocyclic compounds with expected biological activity were synthesized through reactions involving hydrazonoyl halides and derivatives of pyrimidine-triones. The biological activities of these products were evaluated, highlighting the potential of these compounds in medicinal chemistry (Gobouri et al., 2016).
Crystal Structure Analysis : Studies have provided insights into the weak interactions in barbituric acid derivatives, showcasing the formation of steady intermolecular "sandwich" complexes stabilized by weak hydrogen bonds and π–π stacking, which could be significant for designing molecules with specific interaction capabilities (Khrustalev et al., 2008).
Tautomerism Studies : Research into the tautomerism of enhydrazine versus hydrazone in derivatives of pyrimidine-triones has been conducted, providing valuable information for the structural analysis and understanding of these compounds' chemical behavior (Sharma et al., 2017).
Molecular Diversity and Drug Discovery
Molecular Diversity for Anticancer Drugs : The synthesis of a diverse library of tetrasubstituted alkenes containing a barbiturate motif has been reported, with some compounds showing significant activity against certain bacteria and yeast. This diversity could be crucial for the development of new anticancer drugs (Al-Sheikh et al., 2020).
Anticonvulsant Agents : Synthesis and crystal structure analysis of certain derivatives have shown potential anticonvulsant activity, indicating their usefulness in developing treatments for epilepsy (Mangaiyarkarasi & Kalaivani, 2013).
Functionalization and Chemical Reactions
- Functionalization of 6-Hydrazinouracils : Research on the functionalization of 6-hydrazino-1,3-dimethyluracils has led to the synthesis of pyrazolopyrimidine-diones and 1,3-dimethyl-5-arylidenebarbituric acid derivatives, showcasing the compound's versatility in organic synthesis (Azev et al., 2021).
properties
IUPAC Name |
8-[(4-hydroxy-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)diazenyl]-3-methyl-7-propan-2-ylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N8O5/c1-6(2)23-8-9(20(3)14(27)17-10(8)24)16-13(23)19-18-7-11(25)21(4)15(28)22(5)12(7)26/h6,25H,1-5H3,(H,17,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKVDJHBJANKTKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(N=C1N=NC3=C(N(C(=O)N(C3=O)C)C)O)N(C(=O)NC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N8O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-(7-isopropyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazono)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione |
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